(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one
Overview
Description
(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a benzylidene group at the 4-position and a chloromethyl group at the 3-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylideneacetone with hydroxylamine hydrochloride to form the isoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The benzylidene group may interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
4-benzylideneisoxazol-5(4H)-one: Lacks the chloromethyl group but has similar structural features.
3-(chloromethyl)isoxazol-5(4H)-one: Lacks the benzylidene group but has similar reactivity.
Uniqueness
(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one is unique due to the presence of both benzylidene and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the presence of both a benzylidene and a chloromethyl group, enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol. The compound features a five-membered isoxazole ring, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₈ClNO₂ |
Molecular Weight | 221.64 g/mol |
CAS Number | 1142198-85-3 |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of benzylideneacetone with hydroxylamine hydrochloride, followed by chloromethylation using reagents such as chloromethyl methyl ether under acidic conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, the compound's mechanism may involve the inhibition of key enzymes in bacterial metabolism.
Antifungal Activity
The compound has also shown promising antifungal activity against several fungal pathogens. Studies evaluating its efficacy have reported IC50 values indicating effective inhibition of fungal growth, making it a candidate for further development in antifungal therapies.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. The chloromethyl group is believed to play a crucial role in forming covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and modulation of cancer cell proliferation .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic amino acids in enzymes, inhibiting their function.
- Receptor Modulation : The benzylidene moiety may enhance binding affinity to hydrophobic pockets in target proteins, modulating their activity.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals that this compound has unique properties due to its specific functional groups.
Compound | Key Features | Biological Activity |
---|---|---|
Isoxazole | Basic structure | Limited biological activity |
4-benzylideneisoxazol-5(4H)-one | Lacks chloromethyl group | Moderate activity |
3-(chloromethyl)isoxazol-5(4H)-one | Lacks benzylidene group | Limited activity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with IC50 values below 50 µM.
- Anticancer Activity : In a cellular assay involving breast cancer cell lines, the compound induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment.
Properties
IUPAC Name |
(4E)-4-benzylidene-3-(chloromethyl)-1,2-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-7-10-9(11(14)15-13-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQCQXBKIFZOCS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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